N-Hexanoyl-L-aspartic acid is a compound classified within the family of N-acyl-L-alpha-amino acids. It is characterized by the presence of a hexanoyl group attached to the amino acid L-aspartic acid. This compound is of interest in various scientific fields, particularly in biochemistry and medicinal chemistry, due to its potential applications in drug development and as a biochemical probe.
N-Hexanoyl-L-aspartic acid can be synthesized from L-aspartic acid, which is a naturally occurring amino acid found in many proteins. The synthesis typically involves acylation reactions where the hexanoyl group is introduced to the aspartic acid backbone.
N-Hexanoyl-L-aspartic acid falls under several classifications:
The synthesis of N-Hexanoyl-L-aspartic acid can be achieved through various methods. A common approach involves the acylation of L-aspartic acid using hexanoic anhydride or hexanoic acid in the presence of a suitable catalyst.
N-Hexanoyl-L-aspartic acid has a well-defined molecular structure characterized by:
The structural representation can be expressed using various notations:
C(=O)N[C@H](CCO)C(=O)CCCCC
BJLILZXVIKTHKQ-QMMMGPOBSA-N
N-Hexanoyl-L-aspartic acid participates in several chemical reactions typical for amino acids and their derivatives, including:
The reactivity is influenced by factors such as pH, temperature, and the presence of catalysts. For example, under acidic conditions, the carboxylic group may become protonated, affecting its nucleophilicity during reactions.
The mechanism of action for N-Hexanoyl-L-aspartic acid primarily revolves around its role in biochemical pathways:
N-Hexanoyl-L-aspartic acid has several scientific applications:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0